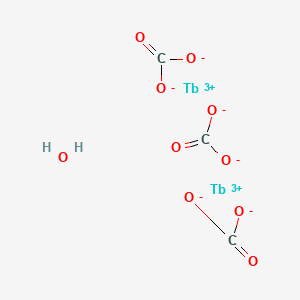![molecular formula C52H98O4 B561094 18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate CAS No. 101842-77-7](/img/structure/B561094.png)
18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” is a complex organic compound that belongs to the class of esters. Esters are commonly found in fats and oils and are known for their pleasant fragrances. This particular compound features a long hydrocarbon chain with multiple functional groups, making it potentially useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” can be achieved through esterification reactions. One possible route involves the reaction of an alcohol with a carboxylic acid or its derivatives under acidic conditions. The specific steps might include:
Preparation of the Alcohol: The alcohol component, “14-Methylpentadecanol,” can be synthesized through the reduction of the corresponding aldehyde or ketone.
Preparation of the Carboxylic Acid: The carboxylic acid component, “octadeca-9,12-dienoic acid,” can be obtained from natural sources such as vegetable oils or through chemical synthesis.
Esterification Reaction: The alcohol and carboxylic acid are reacted in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification processes. Continuous flow reactors and advanced purification techniques such as distillation and crystallization might be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
“18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism by which “18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, altering their function. The compound’s long hydrocarbon chain and ester group allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl linoleate: An ester of linoleic acid, commonly found in vegetable oils.
Ethyl oleate: An ester of oleic acid, used as a solvent and in pharmaceuticals.
Butyl stearate: An ester of stearic acid, used in cosmetics and lubricants.
Uniqueness
“18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” is unique due to its specific structure, which combines a long hydrocarbon chain with multiple functional groups. This unique structure may confer distinct physical and chemical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
101842-77-7 |
|---|---|
Formule moléculaire |
C52H98O4 |
Poids moléculaire |
787.3 g/mol |
Nom IUPAC |
14-methylpentadecyl 12-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyoctadecanoate |
InChI |
InChI=1S/C52H98O4/c1-5-7-9-11-12-13-14-15-16-17-20-23-30-35-41-47-52(54)56-50(44-38-10-8-6-2)45-39-33-28-24-25-29-34-40-46-51(53)55-48-42-36-31-26-21-18-19-22-27-32-37-43-49(3)4/h12-13,15-16,49-50H,5-11,14,17-48H2,1-4H3/b13-12-,16-15- |
Clé InChI |
ZNCBZVGPENKARD-QGLGPCELSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES isomérique |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonymes |
9,12-Octadecadienoic acid (9Z,12Z)-, 1-hexyl-12-(isohexadecyloxy)-12-oxododecyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561015.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)

![Benzo[b]thiophene-4-carbonyl chloride,4,5,6,7-tetrahydro-4-methyl-(9ci)](/img/structure/B561030.png)


![[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B561034.png)
